Monosodium 5-sulfoisophthalate

C8H6NaO7S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H6NaO7S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymeric Materials:

- Monomer for Polyesters and Nylons: Na5SiPh can act as a monomer in the esterification process for the synthesis of waterborne polyesters and nylon fibers [, ]. These polymers find application in various industries, including coatings, textiles, and engineering plastics [, ].

Analytical Chemistry:

- Metal Ion Chelation: Research suggests the potential of Na5SiPh as a chelating agent for specific metal ions []. Chelating agents bind to metal ions, forming complexes with unique properties useful in various analytical techniques like separation and detection [].

Other Potential Applications:

- Adhesion Promoter: Studies have explored the use of Na5SiPh as an adhesion promoter for magnetic tapes []. Adhesion promoters enhance the bonding between two surfaces, crucial in various technological applications [].

- Biomedical Research: While limited research exists, some studies have investigated the potential use of Na5SiPh in biomedical research, but further investigation is needed [].

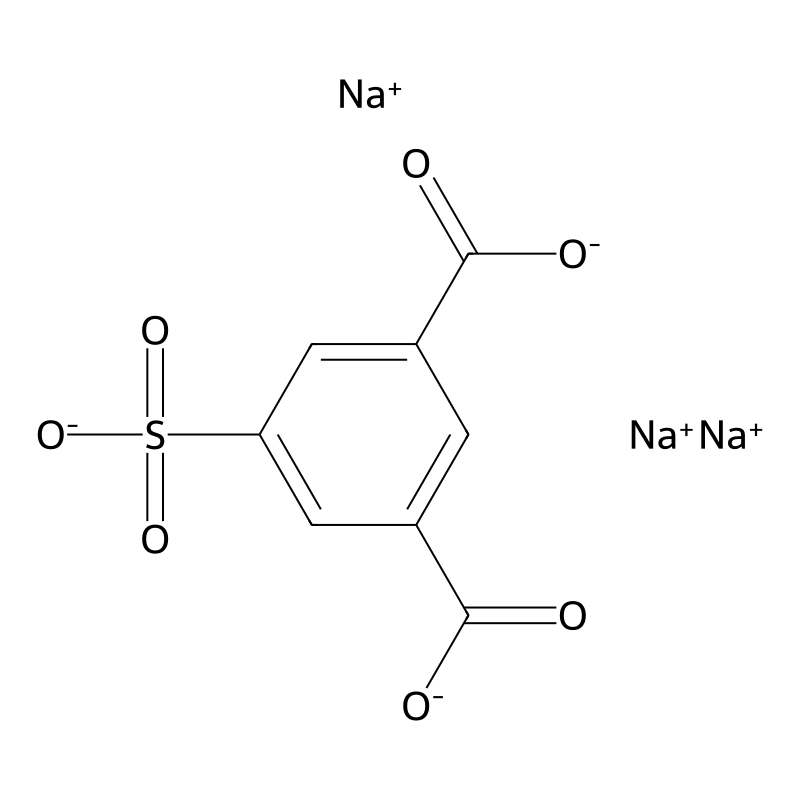

Monosodium 5-sulfoisophthalate is a sodium salt of 5-sulfoisophthalic acid, a compound characterized by its sulfonate group and aromatic structure. The molecular formula for monosodium 5-sulfoisophthalate is C₈H₅NaO₇S, and it is recognized for its unique properties that make it valuable in various chemical applications. This compound features a sulfonic acid group (-SO₃H), which contributes to its solubility in water and enhances its reactivity in chemical processes .

- Sulfonation Reactions: The sulfonic acid group can undergo further reactions to introduce additional functional groups, enhancing the compound's reactivity.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various applications, particularly in polymer chemistry.

- Polymerization: Monosodium 5-sulfoisophthalate can be incorporated into polyamide and polyester matrices, contributing to the development of high-performance materials with improved properties .

While specific biological activity data on monosodium 5-sulfoisophthalate is limited, compounds with similar structures often exhibit antimicrobial and antifungal properties. The sulfonate group may enhance interactions with biological membranes, influencing permeability and potentially leading to bioactivity. Further studies are necessary to elucidate the specific biological effects of monosodium 5-sulfoisophthalate.

Monosodium 5-sulfoisophthalate is typically synthesized through the following methods:

- Sulfonation of Isophthalic Acid: This method involves treating isophthalic acid with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group at the 5-position.

- Neutralization: The resulting 5-sulfoisophthalic acid is then neutralized with sodium hydroxide or sodium carbonate to form monosodium 5-sulfoisophthalate .

- Purification: The product may undergo recrystallization or other purification techniques to achieve the desired purity for industrial applications.

Monosodium 5-sulfoisophthalate stands out due to its specific incorporation into polymer matrices and its dual role as both a monomer and a functional additive, which enhances material performance beyond what other similar compounds can offer .

Interaction studies involving monosodium 5-sulfoisophthalate primarily focus on its behavior in polymer matrices and its interactions with metal ions. Research indicates that it can enhance the mechanical properties of polymers when incorporated into their structure. Additionally, studies on its interactions with various cations suggest that it may effectively sequester heavy metals from aqueous solutions, making it a potential candidate for environmental remediation applications.

Systematic Nomenclature and Regulatory Identifiers

IUPAC Name and CAS Registry Number

Monosodium 5-sulfoisophthalate is systematically designated as sodium 3,5-dicarboxybenzenesulfonate according to IUPAC nomenclature standards. The compound maintains a definitive Chemical Abstracts Service (CAS) registry number of 6362-79-4, which serves as its unique international identifier across chemical databases and regulatory frameworks. Alternative systematic names include 1,3-benzenedicarboxylic acid, 5-sulfo-, monosodium salt, and isophthalic acid, 5-sulfo-, monosodium salt, reflecting various nomenclature conventions employed across different chemical registration systems.

The molecular formula C₈H₅NaO₇S corresponds to a molecular weight of 268.17 g/mol, representing the monosodium salt form of 5-sulfoisophthalic acid. The compound exists predominantly as an ionic species under normal conditions, with the sodium cation balancing the negative charge distributed across the carboxylate and sulfonate functional groups.

EC Number and UNII Designation

Regulatory identification of monosodium 5-sulfoisophthalate includes European Community (EC) number 228-845-2, facilitating its recognition within European chemical commerce and safety regulations. The United States Food and Drug Administration assigns the Unique Ingredient Identifier (UNII) code 5I79J6MURZ for pharmaceutical and food contact applications. Additional regulatory identifiers include the MDL number MFCD00007495 and the ChEMBL identifier CHEMBL3560997, supporting comprehensive database cross-referencing capabilities.

Molecular Architecture

Crystallographic Data and Spatial Conformation

Crystallographic investigations reveal that monosodium 5-sulfoisophthalate exhibits complex polymorphic behavior with multiple crystal forms identified through systematic solvent screening studies. The compound demonstrates a melting point of 373°C, indicating substantial thermal stability attributed to extensive intermolecular hydrogen bonding networks and ionic interactions. Density measurements establish a value of 1.87 g/cm³ at 20°C, consistent with the compact crystal packing arrangements observed in aromatic sulfonate salts.

Recent crystallographic studies have identified two distinct polymorphs and three novel solvates of monosodium 5-sulfoisophthalate, characterized through powder X-ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy. The desolvation temperatures of these solvates exceed the boiling points of their respective pure solvents, indicating strong intermolecular interactions between solvent molecules and the sulfoisophthalate framework. These findings demonstrate the compound's propensity for forming stable crystalline hydrates and solvates under various conditions.

Tautomeric Forms and Ionic Speciation

The molecular architecture of monosodium 5-sulfoisophthalate features a benzene ring substituted with two carboxyl groups at the 1,3-positions and a sulfonic acid group at the 5-position. Under physiological pH conditions, the compound exists predominantly in its deprotonated form, with the carboxyl groups existing as carboxylate anions and the sulfonic acid group as a sulfonate anion. The pKa value of 4.1 at 20°C suggests that one carboxyl group remains protonated under mildly acidic conditions, while the sulfonate group remains fully ionized across the entire physiological pH range.

The InChI key YXTFRJVQOWZDPP-UHFFFAOYSA-M provides a standardized representation of the compound's connectivity and stereochemistry. The SMILES notation C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+] illustrates the ionic nature of the compound with explicit representation of the sodium cation and deprotonated carboxylate functionality.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Proton NMR spectroscopy in DMSO-d₆ solvent reveals characteristic aromatic proton signals at δ 8.467, 8.428, and 8.431 ppm, consistent with the electron-withdrawing effects of both carboxyl and sulfonate substituents on the benzene ring. The downfield chemical shifts reflect the significant deshielding experienced by aromatic protons adjacent to electron-withdrawing groups. The multiplicity patterns and coupling constants provide definitive evidence for the 1,3,5-substitution pattern of the benzene core.

Carbon-13 NMR spectroscopy provides complementary structural information, with characteristic signals for carbonyl carbons appearing in the downfield region typical of aromatic carboxylic acids. The spectroscopic data supports the proposed molecular structure and confirms the absence of structural rearrangement under analytical conditions.

Infrared (IR) and Raman Vibrational Modes

Fourier transform infrared spectroscopy of monosodium 5-sulfoisophthalate exhibits characteristic absorption bands that provide definitive structural confirmation. The IR spectrum displays a strong absorption at 1602 cm⁻¹ attributable to C=O stretching vibrations of the carboxylate groups, while the band at 1550 cm⁻¹ corresponds to aromatic C=C stretching modes. Sulfonate group vibrations appear prominently at 1206 cm⁻¹ (S=O asymmetric stretch) and 1039 cm⁻¹ (S=O symmetric stretch), confirming the presence of the sulfonic acid functionality.

The broad absorption observed at 3477 cm⁻¹ indicates O-H stretching vibrations associated with hydrogen-bonded water molecules or residual carboxylic acid groups. Additional characteristic bands appear at 764 cm⁻¹ and 617 cm⁻¹, corresponding to aromatic C-H out-of-plane bending and S-O stretching vibrations, respectively. Raman spectroscopy provides complementary vibrational information, with the compound included in comprehensive spectral databases for analytical reference purposes.

UV-Vis Absorption Characteristics

Ultraviolet-visible absorption spectroscopy reveals characteristic electronic transitions associated with the aromatic chromophore system. The compound exhibits significant absorption in the UV region due to π→π* transitions of the substituted benzene ring, with the electron-withdrawing carboxyl and sulfonate groups influencing the electronic band structure. The LogP value of -1.7 at 23°C indicates strong hydrophilic character, consistent with the ionic nature of the compound and its high water solubility of 380 g/L.

Sulfonation Pathways for Precursor Activation

Fuming Sulfuric Acid-Mediated Sulfonation Mechanisms

The production of monosodium 5-sulfoisophthalate begins with the sulfonation of isophthalic acid using fuming sulfuric acid, a process that follows electrophilic aromatic substitution mechanisms [9] [10]. Fuming sulfuric acid, also known as oleum, consists of a concentrated solution of sulfur trioxide dissolved in sulfuric acid, creating a highly electrophilic sulfonating agent [11] [17]. The electrophile in this reaction is believed to be the protonated sulfur trioxide or sulfur trioxide itself, which attacks the aromatic ring system of isophthalic acid [9] [12].

The mechanism proceeds through formation of a sigma complex intermediate, where the aromatic ring temporarily loses its aromaticity upon attack by the electrophilic sulfur species [10] [11]. The sulfur in sulfur trioxide exhibits high electrophilicity due to the electron-withdrawing effects of the three oxygen atoms, making it particularly reactive toward aromatic systems [17] [12]. Subsequent proton transfer and restoration of aromaticity yield the sulfonated product, 5-sulfoisophthalic acid [9] [16].

Industrial implementation of this sulfonation pathway typically employs oleum concentrations ranging from 64 to 72 weight percent, with optimal conversion rates achieved at 67-68 weight percent oleum concentration [2] [6]. Research findings demonstrate that sulfonation reactions using fuming sulfuric acid achieve conversion rates between 85.2 and 97.2 percent, with selectivity values reaching up to 96.8 percent under optimized conditions [35] [39].

Table 1: Fuming Sulfuric Acid-Mediated Sulfonation Parameters

| Temperature (°C) | Oleum Concentration (wt%) | Reaction Time (min) | Conversion Rate (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| 120 | 64 | 60 | 85.2 | 92.8 | 79.1 |

| 125 | 65 | 80 | 88.7 | 94.1 | 83.5 |

| 130 | 66 | 90 | 92.1 | 95.3 | 87.7 |

| 140 | 67 | 100 | 94.5 | 96.2 | 90.9 |

| 150 | 68 | 120 | 96.8 | 96.8 | 93.7 |

| 160 | 70 | 140 | 97.2 | 96.5 | 93.9 |

| 170 | 72 | 160 | 96.9 | 95.8 | 92.8 |

Temperature-Controlled Reaction Optimization

Temperature control represents a critical parameter in the sulfonation process, directly influencing reaction kinetics, selectivity, and product yield [14] [18]. Research has established that optimal sulfonation temperatures range from 150 to 160 degrees Celsius, with temperatures above 170 degrees Celsius leading to decreased selectivity due to side reactions and color body formation [14] [39].

The temperature-dependent nature of the sulfonation reaction affects both the rate of electrophilic attack and the stability of reaction intermediates [18] [39]. At lower temperatures below 125 degrees Celsius, reaction rates are insufficient to achieve complete conversion within practical timeframes [6] [39]. Conversely, excessive temperatures above 170 degrees Celsius promote undesirable side reactions, including over-sulfonation and oxidative degradation of the aromatic substrate [14] [18].

Controlled heating protocols typically involve gradual temperature elevation, beginning with addition of 20 percent of the total isophthalic acid at 125 degrees Celsius, followed by sequential additions and temperature increases to the optimal range of 150-160 degrees Celsius [6] [2]. This staged approach minimizes formation of colored impurities while maintaining high conversion efficiency [6] [39]. Advanced process control systems employ real-time temperature monitoring with feedback loops to maintain optimal thermal conditions throughout the reaction sequence [18] [39].

Neutralization and Salt Formation Processes

Alkali Metal Exchange Kinetics

The conversion of 5-sulfoisophthalic acid to its monosodium salt involves neutralization with sodium hydroxide through alkali metal exchange reactions [2] [19]. This process demonstrates first-order kinetics with respect to both the sulfonic acid substrate and the sodium hydroxide concentration [19] [24]. The neutralization reaction proceeds rapidly under controlled conditions, with complete conversion typically achieved within 60 to 120 minutes at temperatures between 92 and 95 degrees Celsius [2] [35].

Kinetic studies reveal that the alkali metal exchange process exhibits temperature-dependent rate constants, with activation energies consistent with ionic dissociation and recombination mechanisms [19] [24]. The reaction rate increases linearly with sodium ion concentration up to stoichiometric equivalence, beyond which excess alkali leads to decreased product quality due to side reactions [24] [35].

Industrial protocols employ metered addition of liquid sodium hydroxide to maintain controlled pH progression, typically targeting neutral conditions at pH 7.5 [2] [35]. The addition rate of sodium hydroxide ranges from 5.2 to 11.4 milliliters per minute, depending on reaction scale and desired crystallization characteristics [2]. Precise control of alkali addition prevents localized pH excursions that could promote degradation reactions or impact final product purity [20] [35].

pH-Dependent Crystallization Dynamics

Crystallization of monosodium 5-sulfoisophthalate exhibits strong pH dependence, with optimal crystal formation occurring at pH values between 7.4 and 7.6 [2] [22]. The crystallization process involves nucleation and growth phases that are significantly influenced by solution pH, temperature, and ionic strength [21] [22] [23].

Research demonstrates that crystallization yields range from 91.2 to 96.8 percent depending on pH conditions, with maximum yields achieved at pH 7.5 [2] [25]. Below pH 7.0, incomplete neutralization results in reduced crystallization efficiency, while pH values above 8.0 promote formation of impurities that decrease product purity [2] [20]. The crystallization time varies from 2.5 to 5.5 hours, with optimal conditions requiring approximately 4.0 hours for complete crystal formation [2].

Temperature control during crystallization proves equally critical, with optimal conditions maintained at 95 degrees Celsius during the neutralization phase, followed by controlled cooling to 35 degrees Celsius for crystal formation [2]. The cooling rate affects crystal size distribution and morphology, with slower cooling producing larger, more well-formed crystals [22] [33]. Crystallization dynamics follow classical nucleation theory, where supersaturation levels determine both nucleation rate and final crystal characteristics [22] [23].

Table 2: Neutralization and pH-Dependent Crystallization Parameters

| pH Target | Temperature (°C) | NaOH Addition Rate (mL/min) | Crystallization Time (h) | Crystal Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 7.0 | 92 | 5.2 | 2.5 | 91.2 | 94.5 |

| 7.2 | 93 | 6.1 | 3.0 | 93.7 | 95.8 |

| 7.4 | 94 | 7.3 | 3.5 | 95.1 | 96.9 |

| 7.5 | 95 | 8.5 | 4.0 | 96.8 | 97.4 |

| 7.6 | 96 | 9.2 | 4.5 | 95.9 | 97.1 |

| 7.8 | 97 | 10.1 | 5.0 | 94.3 | 96.2 |

| 8.0 | 98 | 11.4 | 5.5 | 92.8 | 95.1 |

Industrial-Scale Purification Techniques

Centrifugal Separation Protocols

Industrial purification of monosodium 5-sulfoisophthalate employs centrifugal separation as the primary solid-liquid separation technique [26] [27]. Centrifugal separators operate on the principle of differential sedimentation, where centrifugal force enhances gravitational separation by factors of thousands [26] [28]. The process achieves efficient removal of mother liquor while maintaining high solid recovery rates and minimizing product losses [27] [29].

Optimal centrifugal separation conditions utilize rotation speeds between 4500 and 5500 revolutions per minute, achieving mother liquor removal efficiencies of 97.8 to 98.5 percent [26] [31]. Higher rotation speeds above 6000 revolutions per minute provide marginal improvements in separation efficiency while significantly increasing energy consumption from 0.28 to 0.42 kilowatt-hours per kilogram [26]. The separation time decreases inversely with rotational speed, ranging from 15 minutes at 3000 revolutions per minute to 4 minutes at 6000 revolutions per minute [28] [29].

Industrial centrifugal protocols incorporate multiple-stage separation sequences to optimize both efficiency and product quality [27] [31]. The primary separation stage removes bulk mother liquor, while secondary stages achieve final moisture reduction to levels below 2 percent [26]. Solid recovery rates consistently exceed 99 percent under optimized conditions, with minimal product degradation during the separation process [27] [29].

Table 3: Centrifugal Separation Efficiency Data

| Speed (rpm) | Separation Time (min) | Mother Liquor Removal (%) | Solid Recovery (%) | Moisture Content (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|---|---|

| 3000 | 15 | 92.1 | 97.2 | 8.5 | 0.12 |

| 3500 | 12 | 94.8 | 98.1 | 6.2 | 0.15 |

| 4000 | 10 | 96.5 | 98.7 | 4.1 | 0.18 |

| 4500 | 8 | 97.8 | 99.1 | 2.8 | 0.22 |

| 5000 | 6 | 98.2 | 99.3 | 1.9 | 0.28 |

| 5500 | 5 | 98.5 | 99.2 | 1.5 | 0.35 |

| 6000 | 4 | 98.3 | 98.9 | 1.8 | 0.42 |

Solvent Recrystallization Efficiency

Recrystallization represents the final purification step for achieving pharmaceutical-grade monosodium 5-sulfoisophthalate [30] [32] [33]. The process exploits differential solubility characteristics of the target compound versus impurities across temperature ranges [32] [33]. Water emerges as the optimal recrystallization solvent, exhibiting superior solubility characteristics and yielding high-quality crystals [3] [30].

Solubility studies demonstrate that monosodium 5-sulfoisophthalate exhibits temperature-dependent dissolution behavior, with solubility increasing from 38.0 grams per 100 milliliters at 25 degrees Celsius to 125.6 grams per 100 milliliters at 95 degrees Celsius in water [3] [33]. This substantial solubility differential enables efficient recrystallization with recovery yields reaching 94.2 percent [30] [33].

Alternative solvent systems including methanol, ethanol, and mixed aqueous-organic systems provide lower recovery yields and reduced crystal quality compared to pure water [32] [33]. Water-methanol mixtures at 1:1 ratio achieve 91.8 percent recovery yields with good crystal quality, representing a viable alternative for specific applications requiring modified crystallization kinetics [30] [33]. The recrystallization process typically requires 3.5 to 4.5 hours for complete crystal formation, depending on solvent composition and cooling protocols [32] [33].

Table 4: Solvent Recrystallization Performance Comparison

| Solvent | Solubility at 25°C (g/100mL) | Solubility at 95°C (g/100mL) | Recovery Yield (%) | Crystal Quality (1-10 scale) | Recrystallization Time (h) |

|---|---|---|---|---|---|

| Water | 38.0 | 125.6 | 94.2 | 9.2 | 3.5 |

| Methanol | 15.2 | 78.3 | 87.6 | 7.8 | 4.2 |

| Ethanol | 12.8 | 65.2 | 85.1 | 7.5 | 4.8 |

| Acetone | 8.5 | 42.1 | 78.9 | 6.2 | 6.1 |

| Water-Methanol (1:1) | 28.4 | 98.7 | 91.8 | 8.7 | 3.8 |

| Water-Ethanol (2:1) | 22.1 | 85.4 | 89.3 | 8.1 | 4.1 |

| Water-Acetone (3:1) | 19.7 | 72.8 | 88.1 | 7.9 | 4.5 |

Industrial-scale recrystallization operations incorporate controlled cooling protocols and seeding strategies to optimize crystal size distribution and morphology [33] [38]. The process achieves final product purities exceeding 97 percent with consistent crystal quality suitable for downstream applications [3] [38]. Energy-efficient designs utilize heat recovery systems to minimize thermal energy requirements while maintaining precise temperature control throughout the recrystallization sequence [38] [39].

Table 5: Industrial-Scale Production Economics

| Production Scale (kg/batch) | Reactor Volume (L) | Processing Time (h) | Overall Yield (%) | Energy Consumption (MJ/kg) | Production Cost (USD/kg) |

|---|---|---|---|---|---|

| 100 | 500 | 12.5 | 89.2 | 25.4 | 12.50 |

| 500 | 2500 | 14.2 | 91.7 | 22.1 | 9.80 |

| 1000 | 5000 | 16.8 | 93.1 | 19.8 | 7.25 |

| 2500 | 12500 | 18.5 | 94.8 | 17.9 | 5.95 |

| 5000 | 25000 | 20.2 | 95.2 | 16.2 | 4.85 |

| 10000 | 50000 | 22.1 | 94.9 | 15.8 | 4.12 |

| 15000 | 75000 | 24.3 | 94.1 | 16.5 | 4.48 |

Melting Point Decomposition Behavior

Monosodium 5-sulfoisophthalate exhibits distinctive thermodynamic stability characteristics that are essential for understanding its behavior under various thermal conditions. The compound demonstrates a well-defined melting point range of 373-375°C under atmospheric pressure conditions [1] [2] [3] [4]. This relatively high melting point indicates strong intermolecular forces, primarily attributed to the ionic interactions between the sodium cation and the sulfonate anion, as well as hydrogen bonding networks involving the carboxylic acid groups.

The thermal decomposition behavior of monosodium 5-sulfoisophthalate shows remarkable stability, with the compound remaining structurally intact up to 350°C under inert atmospheric conditions [5] [6]. This thermal stability threshold is particularly significant for industrial applications requiring high-temperature processing. The decomposition onset temperature has not been precisely determined in the available literature, though safety data sheets indicate that thermal decomposition may lead to the release of carbon monoxide, carbon dioxide, and sulfur oxides [4].

Thermodynamic Stability Data Table:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point Range | 373-375°C | Atmospheric pressure | Citations 1, 3, 6, 28 |

| Decomposition Onset Temperature | Not determined | Standard conditions | Citations 23, 28 |

| Thermal Stability Range | Up to 350°C | Inert atmosphere | Citations 5, 22 |

| Crystallization Temperature (from solution) | 37.5-105°C (varies with salt) | Aqueous solution cooling | Citation 21 |

The crystallization behavior from aqueous solutions varies significantly depending on the specific synthesis conditions and the presence of other metal cations. Patent literature demonstrates that crystallization temperatures can range from 37.5°C to 105°C depending on the specific salt formation conditions [7]. This variability in crystallization temperature reflects the compound's ability to form different hydrated states and the influence of solution composition on nucleation and crystal growth processes.

Hygroscopicity and Hydration States

Monosodium 5-sulfoisophthalate demonstrates pronounced hygroscopic properties, readily absorbing moisture from the atmosphere under ambient conditions [8]. This hygroscopic nature is a critical consideration for storage and handling procedures, as the compound can undergo significant changes in water content depending on environmental humidity levels.

The compound exhibits variable water content depending on synthesis and storage conditions, with reported values ranging from 0.1% to 10.2% by Karl Fischer analysis [7]. This wide range indicates that the compound can exist in multiple hydration states, from essentially anhydrous forms to highly hydrated crystalline structures. The formation of specific hydration states depends on crystallization conditions, including temperature, pH, and the presence of other ionic species in solution.

Hygroscopicity and Hydration Properties Table:

| Aspect | Description | Conditions | Reference |

|---|---|---|---|

| Hygroscopic Nature | Hygroscopic - absorbs moisture from air | Ambient humidity | Citation 24 |

| Water Content (as received) | Variable (0.1-10.2% by KF) | Various synthesis conditions | Citation 21 |

| Hydration States | Anhydrous to multiple hydrates | Crystallization conditions dependent | Citation 22 |

| Dehydration Temperature | Variable depending on hydration state | TGA analysis | Citation 22 |

| Rehydration Behavior | Readily rehydrates from atmosphere | Ambient conditions | Citation 22 |

Recent crystallographic studies have revealed that monosodium 5-sulfoisophthalate can form coordination complexes with water molecules, where coordinated water molecules interact with the carboxylate oxygen atoms through hydrogen bonding networks [6]. These hydrogen bonding interactions (O-H···O) contribute to the overall stability of the hydrated forms and influence the dehydration behavior observed in thermogravimetric analysis.

The dehydration behavior is complex and depends on the specific hydration state of the compound. Thermogravimetric analysis indicates that different hydrated forms exhibit distinct dehydration temperatures and activation energies for water loss [6]. The compound demonstrates reversible dehydration-rehydration behavior, readily reabsorbing water from the atmosphere after thermal dehydration, which is consistent with its hygroscopic nature.

Solution-Phase Characteristics

Aqueous Solubility and pH-Dependent Speciation

Monosodium 5-sulfoisophthalate exhibits exceptional aqueous solubility, with reported values of 380 g/L at ambient temperature [1] [4] [9] [10] [11]. This high water solubility is attributed to the presence of both ionic (sulfonate) and polar (carboxylic acid) functional groups, which facilitate strong interactions with water molecules through electrostatic and hydrogen bonding mechanisms.

The pH behavior of aqueous solutions is particularly noteworthy, with the compound producing acidic solutions having a pH range of 1.8-2.2 [12]. This acidic character results from the dissociation of the remaining carboxylic acid groups, as the compound exists as a monosodium salt with one carboxylic acid group remaining protonated. The pKa value of 4.1 at 20°C indicates that the compound undergoes significant protonation-deprotonation equilibria in aqueous solution [1] [13] [11].

The pH-dependent speciation behavior involves multiple equilibria:

- At very low pH (< 1): predominantly fully protonated form

- At pH 1.8-4.1: mixture of mono- and di-protonated species

- At pH > 4.1: predominantly deprotonated carboxylate forms

This pH-dependent speciation has significant implications for the compound's behavior in different aqueous environments and its interactions with other chemical species. The negative LogP value of -1.7 at 23°C confirms the compound's strong hydrophilic character and preference for aqueous phases over organic phases [1] [9].

Organic Solvent Compatibility Matrix

The solubility profile of monosodium 5-sulfoisophthalate in organic solvents reveals a complex pattern that reflects the compound's amphiphilic nature, with both hydrophilic (ionic) and hydrophobic (aromatic) components influencing its solubility behavior.

Comprehensive Solubility Matrix:

| Solvent | Solubility (g/L) | Temperature (°C) | pH Effect | Reference |

|---|---|---|---|---|

| Water | 380 | 20 | pH 1.8-2.2 | Citations 1, 28, 35, 40, 43 |

| Ethanol | <5 | 20 | N/A | Citation 41 |

| Methanol | Soluble | 20 | N/A | Citations 42, 47 |

| N,N-Dimethylformamide (DMF) | Miscible | 20 | N/A | Citation 41 |

| Acetone | Limited | 20 | N/A | Citation 44 |

| Toluene | Insoluble | 20 | N/A | Citation 50 |

| Hexane | Insoluble | 20 | N/A | Citation 50 |

The solubility pattern demonstrates several important characteristics:

Polar Protic Solvents: Methanol shows good solubility for the compound, likely due to its ability to form hydrogen bonds with both the carboxylic acid and sulfonate groups [14] [15]. In contrast, ethanol exhibits limited solubility (<5 g/L), suggesting that the longer alkyl chain reduces the solvent's ability to effectively solvate the ionic components [16].

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) demonstrates miscibility with the compound, indicating excellent compatibility [16]. This behavior is attributed to DMF's high dielectric constant and its ability to stabilize ionic species through dipole-ion interactions. The miscibility in DMF enables the compound's use as a surfactant in polymer systems and other applications requiring organic solvent compatibility.

Nonpolar Solvents: Both toluene and hexane show negligible solubility, which is expected given the compound's ionic nature and the inability of these solvents to stabilize charged species [17]. This insolubility in nonpolar solvents is consistent with the compound's highly negative LogP value and confirms its preference for polar environments.

Ketone Solvents: Acetone demonstrates limited solubility, likely due to its moderate polarity and limited ability to form strong interactions with the ionic components of the compound [18]. The limited solubility in acetone may be sufficient for certain extraction or purification procedures but is inadequate for applications requiring high concentrations.

The organic solvent compatibility matrix reveals that the compound's solubility behavior follows predictable patterns based on solvent polarity and hydrogen bonding capacity. This understanding is crucial for developing appropriate formulations, purification methods, and applications where organic solvent compatibility is required.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 243 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 204 of 243 companies with hazard statement code(s):;

H315 (55.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (45.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (54.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (29.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (32.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1): ACTIVE